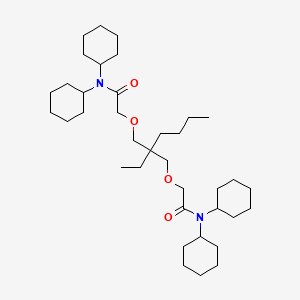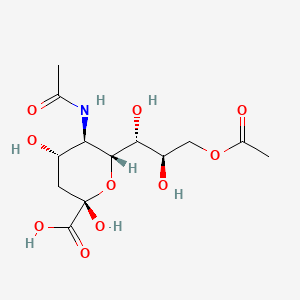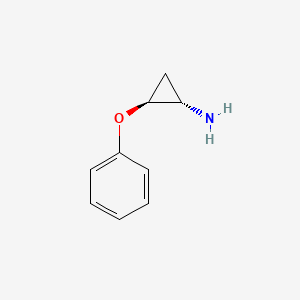
6-Cyclohexylhexanoic acid
Descripción general
Descripción
6-Cyclohexylhexanoic acid, also known as CHHA, is an organic compound belonging to the class of carboxylic acids. It is composed of a cyclohexane ring with a carboxylic acid group attached to the sixth carbon atom. CHHA has a wide range of applications in the scientific and medical fields. It is used as a substrate for the synthesis of many compounds, as a reagent for the preparation of various active pharmaceutical ingredients, and as a biochemical probe for the study of enzyme activities.
Aplicaciones Científicas De Investigación
Biodegradable Polymer Polycaprolactone
Specific Scientific Field
This application falls under the field of Polymer Science .
Summary of the Application
6-Hydroxyhexanoic acid (6HA), which can be synthesized from 6-Cyclohexylhexanoic acid, is a polymer building block for the biodegradable polymer polycaprolactone . Polycaprolactone (PCL) is a biodegradable polyester that has advantages over other biopolymers, making it an extensively researched polymer .
Methods of Application or Experimental Procedures
6HA can be synthesized directly from cyclohexane in one step by recombinant Pseudomonas taiwanensis harboring a 4-step enzymatic cascade without the accumulation of any intermediate .
Results or Outcomes
A final 6HA concentration of 25 mM (3.3 g L −1) and a specific product yield of 0.4 g g CDW−1 were achieved with the higher feed rate .
Neurology Research
Specific Scientific Field
This application falls under the field of Neurology .
Summary of the Application
6-Cyclohexylhexanoic acid is used in neurology research as a reference material for highly accurate and reliable data analysis .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in neurology research using 6-Cyclohexylhexanoic acid are not detailed in the sources.
Results or Outcomes
The specific results or outcomes of neurology research using 6-Cyclohexylhexanoic acid are not detailed in the sources.
However, it’s worth noting that 6-Cyclohexylhexanoic acid is provided by some chemical suppliers like Sigma-Aldrich for use in early discovery research as part of a collection of rare and unique chemicals. This suggests that it may have potential applications in various fields of scientific research, but specific details are not readily available.
Propiedades
IUPAC Name |
6-cyclohexylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDNHQYXZUPELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277387 | |
| Record name | 6-cyclohexylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclohexylhexanoic acid | |
CAS RN |
4354-56-7 | |
| Record name | Cyclohexanehexanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-cyclohexylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)
![6-Bromo-benzo[cd]indol-2(1h)-one](/img/structure/B1617713.png)
![2-[2-(4-Bromophenyl)-2-oxoethoxy]benzamide](/img/structure/B1617714.png)
![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)







![(1S,5S,8S)-4,4,8-Trimethyltricyclo[6.3.1.01,5]dodec-2-ene](/img/structure/B1617729.png)

